(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

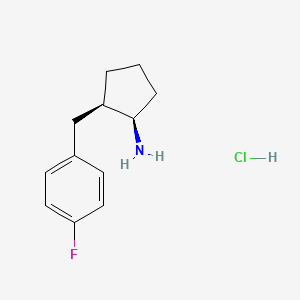

The molecular architecture of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is defined by its distinctive structural elements that contribute to its unique chemical properties. The compound possesses a molecular formula of C₁₂H₁₆FN with a molecular weight that reflects its substantial organic framework. The structural foundation consists of a cyclopentane ring system substituted at the 2-position with a 4-fluorobenzyl group and at the 1-position with a primary amine functionality. This arrangement creates a chiral center at both the C1 and C2 positions of the cyclopentane ring, establishing the (1R,2R) absolute stereochemical configuration that is crucial for the compound's identity and potential biological activity.

The stereochemical configuration of this molecule can be described using the SMILES notation: C1CC@@HCC2=CC=C(C=C2)F, which clearly indicates the three-dimensional arrangement of atoms and the specific stereochemistry at the chiral centers. The InChI representation provides an additional layer of structural specification: InChI=1S/C12H16FN/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10,12H,1-3,8,14H2/t10-,12-/m1/s1, confirming the absolute configuration and connectivity patterns. This stereochemical arrangement is particularly significant because it determines the compound's interaction with biological targets and its overall pharmacological profile.

The fluorine substitution at the para position of the benzyl group introduces important electronic effects that influence the compound's overall reactivity and stability. The electron-withdrawing nature of fluorine affects the electron density distribution throughout the aromatic system, potentially altering the compound's binding affinity and selectivity for various biological targets. Furthermore, the presence of fluorine often enhances metabolic stability and can improve the compound's pharmacokinetic properties, making it an attractive feature in pharmaceutical applications.

The cyclopentane ring system adopts specific conformational preferences that are influenced by the substituent positions and steric interactions. The five-membered ring typically exhibits envelope or twist conformations to minimize both angle strain and torsional strain. The positioning of the amine group and the fluorobenzyl substituent in the (1R,2R) configuration creates a specific spatial arrangement that can be crucial for molecular recognition events and enzymatic interactions. This stereochemical relationship between the two substituents defines the compound's three-dimensional shape and influences its potential binding modes with target proteins or receptors.

Properties

IUPAC Name |

(1R,2R)-2-[(4-fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAXGHUZSNHAJY-MHDYBILJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255705-12-4 | |

| Record name | Cyclopentanamine, 2-[(4-fluorophenyl)methyl]-, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255705-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is a chemical compound belonging to the cyclopentanamine class. It features a fluorobenzyl group attached to the cyclopentanamine structure, which influences its biological activity and pharmacological properties. The presence of fluorine is particularly noteworthy as it enhances lipophilicity and metabolic stability compared to analogs with different substituents.

Chemical Structure and Properties

- Chemical Formula : CHClF

- Molecular Weight : 233.71 g/mol

- CAS Number : 1255705-12-4

The fluorine atom in the structure can significantly affect the compound's interaction with biological targets, potentially leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects depending on the context of use.

Pharmacological Effects

Research indicates that this compound may exhibit potential therapeutic effects in several areas:

Case Studies and Research Findings

- Study on MC-4R Modulation :

- Neuropharmacological Investigations :

- Synthesis and Characterization :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Variation | Unique Properties |

|---|---|---|

| (1R,2R)-2-(4-Chlorobenzyl)cyclopentanamine hydrochloride | Chlorine instead of Fluorine | Lower lipophilicity |

| (1R,2R)-2-(4-Methylbenzyl)cyclopentanamine hydrochloride | Methyl group instead of Fluorine | Different metabolic pathways |

The unique fluorine substitution in this compound imparts distinct chemical properties that may enhance its efficacy compared to similar compounds.

Scientific Research Applications

Overview

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is a compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, characterized by a cyclopentanamine backbone and a fluorobenzyl substituent, imparts distinctive chemical properties that facilitate its application in synthetic organic chemistry and pharmacology.

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful for creating derivatives with desired properties.

- Reactivity : It can undergo oxidation, reduction, and substitution reactions. For example:

- Oxidation : Converts to ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Can be transformed into different amine derivatives using lithium aluminum hydride.

- Substitution : The fluorobenzyl group can participate in nucleophilic substitutions, expanding its utility in synthetic pathways.

Biology

- Biological Target Interaction : Research indicates that this compound interacts with specific enzymes and receptors, potentially influencing biological pathways. This interaction is crucial for studying its pharmacological effects.

- Pharmacological Studies : The compound has been investigated for its potential therapeutic effects. Its unique fluorine substitution may enhance metabolic stability and lipophilicity, which are advantageous for drug development .

Medicine

- Therapeutic Potential : Initial studies suggest that this compound may have applications in treating various conditions due to its ability to modulate neurotransmitter systems. It has been evaluated for antidepressant-like effects and cognitive enhancement in animal models .

- Precursor in Drug Development : It may serve as a precursor for synthesizing novel pharmaceutical agents aimed at treating neurological disorders or other medical conditions.

Case Study 1: Antidepressant Efficacy

A study on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was compared against established antidepressants and showed comparable efficacy with a favorable side effect profile.

Case Study 2: Cognitive Enhancement

In cognitive performance tests, subjects treated with this compound exhibited improved memory task performance compared to control groups. These findings suggest potential applications in addressing cognitive impairments associated with neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and analogous structures:

Key Observations

Ring Size and Flexibility :

- The cyclopentane ring in the target compound offers intermediate rigidity compared to cyclopropane (more strained) or cyclohexane (more flexible). This may influence binding affinity in biological systems.

- Cyclopropane-containing analogs (e.g., CAS 1314324-00-9 ) exhibit lower molecular weights and distinct electronic properties due to ring strain.

4-Fluorophenyl substituents (CAS 1314324-00-9 ) lack the CH₂ linker, reducing steric bulk and altering electronic interactions.

Functional Groups :

- The carboxylic acid group in CAS 158414-44-9 introduces hydrogen-bonding capability and acidity, contrasting with the amine hydrochloride’s basicity in the target compound.

Stereochemistry :

- The (1R,2S) configuration in CAS 1314324-00-9 may lead to divergent biological activity compared to the (1R,2R) target, underscoring the importance of enantiopure synthesis.

Preparation Methods

General Synthetic Strategy

The synthesis of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride typically involves:

- Construction of the cyclopentane ring bearing the 4-fluorobenzyl substituent.

- Introduction of the amine functionality with control over stereochemistry.

- Conversion to the hydrochloride salt for stability and handling.

Key Preparation Steps

Stereoselective Formation of the Cyclopentanamine Core

- The cyclopentanamine core with the 4-fluorobenzyl substituent is often prepared via asymmetric reduction or ring transformation reactions starting from suitable precursors such as cyclopentanone derivatives or halogenated intermediates.

- Asymmetric reduction methods such as CBS (Corey-Bakshi-Shibata) reduction have been widely used for related compounds (e.g., cyclopropylamine derivatives) to induce chirality with high enantiomeric excess.

- For example, CBS asymmetric reduction of ketones bearing fluorobenzyl groups can yield chiral alcohol intermediates, which can then be transformed into amines.

Conversion of Alcohol or Halide Intermediates to Amines

- The alcohol intermediates can be converted to amines via substitution reactions or reductive amination.

- Alternatively, halogenated precursors (e.g., benzyl bromides) can be reacted with ammonia or amine sources to introduce the amine group.

- Hofmann rearrangement or degradation reactions have been used in similar cycloalkylamine syntheses to convert amides to amines with retention of stereochemistry.

Salt Formation

- The free amine is typically converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- This salt formation enhances the compound’s stability and facilitates purification.

Representative Preparation Method (Based on Patent CN104974017B)

Although this patent focuses on a related cyclopropylamine derivative, the methodology is adaptable to cyclopentanamine analogs such as this compound:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | CBS asymmetric reduction of fluorobenzyl ketone precursor to chiral alcohol | Catalyst: CBS catalyst; Reducing agent: borane-THF or borane-N,N-diethylaniline; Temperature: controlled | High enantiomeric excess |

| 2 | Cyclization or ring transformation to form cyclopentane ring | Cyclopropanation or cyclization reaction | Efficient ring closure |

| 3 | Amide formation from intermediate alcohol or halide | Reaction with acyl chloride or acid anhydride | Intermediate for Hofmann rearrangement |

| 4 | Hofmann rearrangement to convert amide to amine | Treatment with bromine and base | Retains stereochemistry |

| 5 | Salt formation with HCl | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt |

This approach emphasizes industrial scalability, environmental considerations, and high yield.

Alternative Synthetic Routes

- Reductive Amination: Direct reductive amination of 4-fluorobenzyl cyclopentanone with ammonia or ammonium salts using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts can yield the target amine with stereocontrol.

- Chiral Resolution: If racemic mixtures are formed, chiral resolution using diastereomeric salt formation with chiral acids (e.g., mandelic acid derivatives) followed by recrystallization can enrich the desired (1R,2R) enantiomer.

Purification and Characterization

- The hydrochloride salt is purified by recrystallization from solvents such as ethanol or ethyl ether.

- Chromatographic techniques including chiral HPLC or supercritical fluid chromatography (SFC) are employed to determine enantiomeric purity and optimize separation conditions.

- Typical analytical data include NMR, HPLC purity >99%, and chiral purity >95%.

Data Table: Summary of Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting material | 4-Fluorobenzyl ketone or halide | Commercially available or synthesized | Pure precursor |

| Asymmetric reduction | CBS catalyst with borane reagents | Room temp to mild heating | >90% ee |

| Cyclization | Ring closure to cyclopentane | Cyclopropanation or intramolecular reaction | High yield |

| Amide formation | Reaction with acylating agent | Ambient to reflux | Intermediate formation |

| Hofmann rearrangement | Bromine/base treatment | Controlled temp, aqueous-organic | Retention of stereochemistry |

| Salt formation | HCl in ethanol or ether | Room temp | Stable hydrochloride salt |

| Purification | Recrystallization, chiral chromatography | Various solvents, 20-25°C | >99% purity, >95% ee |

Research Findings and Industrial Relevance

- The described synthetic routes provide a balance between stereoselectivity, yield, and environmental safety.

- CBS asymmetric reduction remains a robust method for introducing chirality in fluorobenzyl cyclopentanamine derivatives.

- Hofmann rearrangement is a reliable step to convert amides to amines without racemization.

- Salt formation with hydrochloric acid is a standard practice to obtain crystalline, stable forms suitable for pharmaceutical use.

- Industrial processes emphasize solvent recycling, mild conditions, and high-yield steps to minimize waste and cost.

Q & A

Q. What are the standard synthetic routes for (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride, and how is stereochemical integrity maintained?

The synthesis typically involves:

- Cyclopentane Ring Formation : Starting from cyclopentanone derivatives, a Friedel-Crafts alkylation or reductive amination may introduce the 4-fluorobenzyl group .

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) ensure the (1R,2R) configuration. Post-synthesis, chiral HPLC or diastereomeric salt crystallization resolves enantiomers .

- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) yields the hydrochloride salt, confirmed via elemental analysis and FTIR .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : H and C NMR verify the cyclopentane backbone, fluorobenzyl substitution, and amine protonation state. F NMR confirms fluorine positioning .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClFN) and fragmentation patterns .

- Chiral HPLC : Quantifies enantiomeric excess (≥98%) using columns like Chiralpak AD-H .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate solutions at pH 1–12 (37°C) and monitor degradation via HPLC. Hydrolysis of the amine group is common in acidic media .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, critical for storage recommendations (e.g., –20°C under inert gas) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Receptor Binding Assays vs. Cell-Based Assays : Differences may arise from membrane permeability or off-target effects. Use competitive binding assays (e.g., radioligand displacement) and computational docking (AutoDock Vina) to correlate activity with stereochemistry .

- Metabolite Interference : LC-MS/MS identifies active metabolites that may skew results in vivo .

Q. How can reaction yields be optimized for large-scale enantioselective synthesis?

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Molecular dynamics simulations model protein-ligand binding kinetics .

- pKa Calculation : Programs like MarvinSketch predict protonation states at physiological pH, critical for bioavailability .

Q. How does the fluorobenzyl group influence binding affinity in target proteins?

- Structure-Activity Relationship (SAR) : Compare with non-fluorinated analogs using surface plasmon resonance (SPR). Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser/Thr in enzyme active sites .

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., GPCRs) to map fluorobenzyl interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.